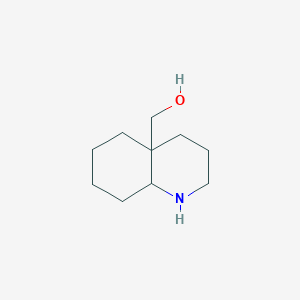
(Decahydroquinolin-4a-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Decahydroquinolin-4a-yl)methanol is a chemical compound with the molecular formula C10H19NO. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its unique structure, which includes a decahydroquinoline ring system attached to a methanol group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Decahydroquinolin-4a-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This process yields decahydroquinoline, which is then further reacted with formaldehyde to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and subsequent reactions. The use of high-pressure hydrogenation reactors and automated systems helps in maintaining consistent product quality and yield .
化学反応の分析
Types of Reactions: (Decahydroquinolin-4a-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: More saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
(Decahydroquinolin-4a-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including those synthesized from this compound, are explored for their therapeutic potential in treating diseases such as malaria and cancer.
作用機序
The mechanism of action of (Decahydroquinolin-4a-yl)methanol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective anticancer agents. The exact molecular targets and pathways depend on the specific derivative and its application .
類似化合物との比較
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
Decahydroquinoline: A fully hydrogenated derivative of quinoline.
Quinolin-4-ylmethanol: A similar compound with a different degree of hydrogenation.
Uniqueness: (Decahydroquinolin-4a-yl)methanol is unique due to its specific structure, which combines the decahydroquinoline ring system with a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-ylmethanol |
InChI |
InChI=1S/C10H19NO/c12-8-10-5-2-1-4-9(10)11-7-3-6-10/h9,11-12H,1-8H2 |
InChIキー |
BKGCNMBKYIKJML-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CCCNC2C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















